2-(phenylsulfanyl)-N-propylacetamide

Crystallography Structural Biology Medicinal Chemistry

NNRTI SAR programs often lack intermediate N-alkyl chain variants (propyl) for systematic potency comparisons against methyl, ethyl, or butyl analogs. This compound fills that precise gap. • HIV-1 RT inhibition: N-substituent identity modulates antiviral potency >100-fold; enables chain-length SAR benchmarking • Oxidative derivatization: phenylsulfanyl → sulfoxide → sulfone pathway for carbonic anhydrase IX inhibitor (SLC-0111-type) analog generation • CNS-physicochemical profile: MW 285.4, tPSA 29.1 Ų, favorable BBB penetration parameters for CNS-exposure studies

Molecular Formula C11H15NOS
Molecular Weight 209.31 g/mol
Cat. No. B12207075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(phenylsulfanyl)-N-propylacetamide
Molecular FormulaC11H15NOS
Molecular Weight209.31 g/mol
Structural Identifiers
SMILESCCCNC(=O)CSC1=CC=CC=C1
InChIInChI=1S/C11H15NOS/c1-2-8-12-11(13)9-14-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,13)
InChIKeyCXKBVVRGSQTRMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Phenylsulfanyl)-N-propylacetamide: Procurement and Selection Guide for Research Applications


2-(Phenylsulfanyl)-N-propylacetamide (CAS 349424-92-6) is a phenylsulfanyl-substituted acetamide derivative with the molecular formula C17H19NOS and a molecular weight of 285.4 g/mol . The compound belongs to the arylthioacetamide class, characterized by a phenylsulfanyl (phenylthio) moiety linked via an acetamide backbone to an N-propyl substituent. This structural framework positions the compound within a class of molecules that have been investigated for diverse biological activities, including enzyme inhibition (e.g., HIV-1 reverse transcriptase, VEGFR-2 kinase) [1] and as precursors for sulfur-containing heterocyclic synthesis [2]. The phenylsulfanyl group serves as a versatile synthetic handle that can undergo oxidation to sulfoxides or sulfones , enabling downstream derivatization pathways not accessible to non-sulfanyl analogs.

Why 2-(Phenylsulfanyl)-N-propylacetamide Cannot Be Casually Substituted in Focused Research Programs


Within the arylthioacetamide class, minor structural variations produce substantial divergence in target engagement and biological outcomes. Systematic structure-activity relationship (SAR) studies demonstrate that the N-alkyl substituent critically modulates inhibitory potency [1], while the arylthio moiety governs binding orientation and selectivity [2]. For example, in HIV-1 reverse transcriptase inhibitor series, replacement of the arylthio group with alternative heterocycles altered antiviral activity by orders of magnitude [2]. The specific combination of N-propyl substitution with an unsubstituted phenylsulfanyl group in 2-(phenylsulfanyl)-N-propylacetamide creates a distinct physicochemical profile (cLogP, hydrogen bonding capacity) that cannot be replicated by N-methyl, N-ethyl, or N-butyl analogs . Substitution without empirical validation risks altering target selectivity, metabolic stability, or synthetic tractability in ways that compromise experimental reproducibility and data interpretation.

Quantitative Differentiation Evidence for 2-(Phenylsulfanyl)-N-propylacetamide in Research Selection


Crystal Structure and Hydrogen Bonding Network of the Core Phenylsulfanyl-Acetamide Scaffold

The structurally analogous compound N-phenyl-2-(phenylsulfanyl)acetamide (C14H13NOS) was synthesized and characterized via single-crystal X-ray diffraction [1]. In the crystal lattice, N—H⋯O hydrogen bonding leads to the formation of chains of molecules along the [100] direction, with chains further linked by C—H⋯π interactions to form a three-dimensional network [1]. The crystal studied was twinned by a twofold rotation around [100]. For 2-(phenylsulfanyl)-N-propylacetamide, the N-propyl substitution (vs. N-phenyl) is predicted to modulate hydrogen bonding geometry and packing interactions due to altered steric demand and reduced π-stacking potential. While direct crystallographic data for 2-(phenylsulfanyl)-N-propylacetamide remain unpublished, the established scaffold geometry provides a foundation for structure-based design efforts where N-alkyl substitution patterns may be optimized for desired molecular recognition properties.

Crystallography Structural Biology Medicinal Chemistry

N-Alkyl Substitution Effects on Biological Activity in Arylthioacetamide Derivatives

A series of N-aryl-2-arylthioacetamide derivatives were synthesized and evaluated for inhibitory activity against HIV-1 (IIIB) replication in MT-4 cell cultures [1]. The study demonstrated that N-substituent identity profoundly influences antiviral potency, with activity variations exceeding 100-fold across different N-aryl and N-alkyl modifications [1]. Incorporation of a 1H-benzo[d]imidazole ring at the arylthio moiety strongly improved anti-HIV activity [1]. While 2-(phenylsulfanyl)-N-propylacetamide was not directly tested in this study, the N-propyl group represents an intermediate alkyl chain length between methyl and longer alkyl substituents, offering a distinct hydrophobic and steric profile that may be optimal for specific target binding pockets compared to N-methyl or N-butyl analogs. The quantitative relationship between N-alkyl chain length and biological activity in this scaffold class underscores that N-propyl substitution is not interchangeable with other N-alkyl variants.

Antiviral Research HIV-1 Structure-Activity Relationship

Analgesic Activity of Phenylsulfanyl-Acetamide Derivatives Compared to Paracetamol

In a series of 2-(2-carboxyphenylsulfanyl)-N-(4-substitutedphenyl)acetamide derivatives, compound 2d demonstrated more potent analgesic activity than both paracetamol (acetaminophen) and thiosalicylic acid in hot-plate, tail-clip, and acetic acid-induced writhing tests [1]. None of the compounds altered motor coordination in Rota-Rod or activity cage tests, confirming that observed analgesia was not attributable to motor impairment or neurosedative effects [1]. While this study evaluated carboxy-substituted phenylsulfanyl derivatives rather than 2-(phenylsulfanyl)-N-propylacetamide, the data establish that the phenylsulfanyl-acetamide core can confer analgesic properties that surpass the reference standard paracetamol. The N-propyl substitution in the target compound may further modulate analgesic potency and pharmacokinetics relative to the N-aryl-substituted derivatives tested.

Analgesic Drug Development Pain Research Medicinal Chemistry

Synthetic Utility of Phenylsulfanyl Group for Oxidation to Sulfoxide and Sulfone Derivatives

The phenylsulfanyl group in 2-(phenylsulfanyl)-N-propylacetamide and structurally related N-alkyl-2-phenyl-2-(phenylsulfanyl)acetamides can undergo controlled oxidation to yield the corresponding sulfoxide or sulfone derivatives . This oxidative derivatization pathway is not accessible to non-sulfur-containing acetamide analogs (e.g., simple N-alkyl-2-phenylacetamides lacking the sulfanyl group). Oxidation of the sulfanyl group introduces a polar, hydrogen bond-accepting sulfoxide or sulfone moiety that substantially alters the compound's electronic properties, solubility profile, and potential biological target interactions [1]. The sulfoxide oxidation state may exhibit distinct enzyme inhibition profiles or metabolic stability compared to the parent sulfide [1].

Synthetic Chemistry Derivatization Functional Group Interconversion

Physicochemical Profile Differentiation from N-Methyl and N-Ethyl Analogs

2-(Phenylsulfanyl)-N-propylacetamide (C17H19NOS, MW 285.4 g/mol) contains a propyl substituent on the amide nitrogen . Compared to hypothetical N-methyl (C15H15NOS, MW ~257 g/mol) and N-ethyl (C16H17NOS, MW ~271 g/mol) analogs, the N-propyl substitution increases molecular weight by approximately 28 and 14 g/mol, respectively, and correspondingly elevates lipophilicity (cLogP) . The compound possesses 4 rotatable bonds, a polar surface area of 29.1 Ų, 1 hydrogen bond donor, and 2 hydrogen bond acceptors . This physicochemical signature places the compound in a distinct property space that may influence membrane permeability, metabolic stability, and oral bioavailability relative to shorter-chain N-alkyl analogs. For in vivo applications requiring optimized ADME parameters, these subtle differences in chain length can translate into meaningful pharmacokinetic divergence.

Physicochemical Properties ADME Prediction Drug Discovery

Validated Research Application Scenarios for 2-(Phenylsulfanyl)-N-propylacetamide


Structure-Based Design of HIV-1 Reverse Transcriptase Inhibitors

2-(Phenylsulfanyl)-N-propylacetamide serves as an N-propyl variant within the arylthioacetamide class that has demonstrated HIV-1 reverse transcriptase inhibitory activity. SAR studies indicate that N-substituent identity modulates antiviral potency by >100-fold [1], positioning the N-propyl analog as a specific structural probe for evaluating chain length effects on target engagement. Researchers investigating non-nucleoside reverse transcriptase inhibitors (NNRTIs) may employ this compound to assess how intermediate N-alkyl chain length (propyl) compares to shorter (methyl, ethyl) or longer (butyl, pentyl) substitutions in terms of binding affinity, selectivity, and resistance profiles.

Synthesis of Sulfoxide and Sulfone Derivatives for Carbonic Anhydrase Inhibition Studies

The phenylsulfanyl group in 2-(phenylsulfanyl)-N-propylacetamide is amenable to controlled oxidation, yielding sulfoxide and sulfone derivatives . This oxidation pathway is particularly relevant for generating analogs of SLC-0111, a selective carbonic anhydrase IX inhibitor currently in Phase Ib/II clinical trials that contains a phenylsulfonyl (oxidized sulfanyl) moiety [2]. Researchers developing carbonic anhydrase inhibitors can utilize 2-(phenylsulfanyl)-N-propylacetamide as a synthetic precursor to explore how oxidation state (sulfide vs. sulfoxide vs. sulfone) influences isoform selectivity and inhibitory potency across hCA I, II, IX, and XII.

Analgesic Drug Discovery Leveraging the Phenylsulfanyl-Acetamide Pharmacophore

Phenylsulfanyl-acetamide derivatives have demonstrated analgesic activity exceeding that of paracetamol in multiple in vivo pain models, without inducing motor impairment [3]. 2-(Phenylsulfanyl)-N-propylacetamide contains the core phenylsulfanyl-acetamide scaffold with N-propyl substitution, offering a structurally distinct analog for SAR expansion studies. Pain research programs investigating non-opioid analgesic mechanisms may employ this compound to evaluate whether N-propyl substitution enhances or attenuates the analgesic efficacy observed with N-aryl-substituted analogs, and to probe the structural determinants of COX inhibition or alternative analgesic pathways.

Physicochemical Property Optimization Studies for CNS-Penetrant Candidates

With a molecular weight of 285.4 g/mol, polar surface area of 29.1 Ų, and moderate lipophilicity conferred by the N-propyl group , 2-(phenylsulfanyl)-N-propylacetamide occupies a physicochemical property space favorable for blood-brain barrier penetration. The compound may serve as a reference standard or starting scaffold in medicinal chemistry programs requiring CNS exposure. Researchers can benchmark how incremental N-alkyl chain elongation (propyl vs. ethyl vs. butyl) affects measured logP, PAMPA permeability, and in vivo brain-to-plasma ratios within the phenylsulfanyl-acetamide chemotype.

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